molecular formula C22H18F3N5O3 B2695625 1-(Cyclopropylcarbonyl)-3,3-dimethyl-5-(morpholin-4-ylsulfonyl)indoline CAS No. 1115914-67-4

1-(Cyclopropylcarbonyl)-3,3-dimethyl-5-(morpholin-4-ylsulfonyl)indoline

Cat. No. B2695625
CAS RN: 1115914-67-4
M. Wt: 457.413
InChI Key: CSAHVAFWVMRORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylcarbonyl)-3,3-dimethyl-5-(morpholin-4-ylsulfonyl)indoline is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as CID 44640148 and has a molecular formula of C19H27N2O4S.

Scientific Research Applications

Synthetic Strategies and Structural Analyses

Synthetic Approaches and Cytotoxicity Evaluation

Research has explored the structural influence of indole C5-N-substituents on cytotoxicity, highlighting the preparation of various indole derivatives and their testing against human cancer cell lines. This work underscores the importance of specific substituents for enhancing cytotoxic activity (Choi & Ma, 2011).

Total Synthesis of Indoline Alkaloids

The total synthesis of indoline alkaloids using cyclopropanation strategies has been documented, emphasizing the method's efficiency in constructing complex nitrogen-containing ring systems. This synthesis route is critical for accessing a broad range of indoline alkaloid structures with potent biological activities (Zhang, Song, & Qin, 2011).

Applications in Material Science

Dye-Sensitized Solar Cells (DSSCs)

The use of certain indoline derivatives in co-sensitization with near-IR absorbing cyanine dye has been investigated to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research demonstrates the potential of indoline derivatives in enhancing the performance of renewable energy technologies (Wu et al., 2009).

Anticancer and Antiviral Research

Synthesis and Biological Screening

Novel derivatives of indoline and morpholine have been synthesized and assessed for their cytotoxic effects on cancer cells. This research contributes to the development of new anticancer drugs, with specific indoline derivatives showing promising cytotoxic activity (Doan et al., 2016).

Antiviral Activity and Interferon Inducing Ability

The synthesis and evaluation of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been performed, revealing their potential as low-toxic, potent interferon inducers and antivirals. This research highlights the therapeutic applications of indoline derivatives in treating viral infections (Shibinskaya et al., 2010).

properties

IUPAC Name

2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3/c1-13-5-3-8-17(14(13)2)33-20-19-28-30(21(32)29(19)10-9-26-20)12-18(31)27-16-7-4-6-15(11-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAHVAFWVMRORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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